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Compound of Interest

Compound Name:
2-amino-N-(4-

methoxyphenyl)benzamide

Cat. No.: B1267985 Get Quote

Technical Support Center: 2-amino-N-(4-
methoxyphenyl)benzamide
Welcome to the technical support center for 2-amino-N-(4-methoxyphenyl)benzamide. This

resource is designed for researchers, scientists, and drug development professionals to

provide troubleshooting guidance and answers to frequently asked questions (FAQs)

encountered during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)
Q1: What is 2-amino-N-(4-methoxyphenyl)benzamide and what are its common

applications?

A1: 2-amino-N-(4-methoxyphenyl)benzamide is a chemical compound often used as an

intermediate in the synthesis of more complex molecules.[1] It has applications in

pharmaceutical research, particularly in the development of kinase inhibitors, and shows

potential for use in designing anti-inflammatory and anticancer agents.[1] Its structural

characteristics also make it useful in the preparation of fluorescent probes.[1]

Q2: What are the key structural features of 2-amino-N-(4-methoxyphenyl)benzamide to look

for during characterization?
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A2: The key features to confirm are the presence of the benzamide backbone, the 2-amino

group on one phenyl ring, and the N-(4-methoxyphenyl) group. Spectroscopic techniques are

essential for this. In ¹H NMR, you should expect to see signals corresponding to the aromatic

protons on both rings, the amine (-NH2) protons, the amide (N-H) proton, and the methoxy (-

OCH3) protons. FT-IR spectroscopy should show characteristic peaks for N-H stretches (both

amine and amide), a C=O stretch for the amide, and C-O stretching for the methoxy group.

Mass spectrometry should confirm the molecular weight of the compound.

Q3: I'm seeing a lower than expected yield in my synthesis of 2-amino-N-(4-
methoxyphenyl)benzamide. What are the common causes?

A3: Low yields in benzamide synthesis can arise from several factors:

Hydrolysis of starting materials: If you are using an acyl chloride as a starting material, it can

react with moisture to form the corresponding carboxylic acid, which will not react with the

amine under standard conditions. Ensure all glassware is dry and use anhydrous solvents.

Incomplete reaction: The reaction may not have gone to completion. This could be due to

insufficient reaction time, suboptimal temperature, or poor mixing. Monitoring the reaction by

Thin Layer Chromatography (TLC) is recommended.

Side reactions: The formation of byproducts can consume your starting materials and reduce

the yield of the desired product.

Product loss during workup: Significant amounts of product can be lost during extraction and

purification steps. Ensure proper phase separation during extractions and choose an

appropriate solvent for recrystallization to minimize loss in the mother liquor.

Q4: My purified 2-amino-N-(4-methoxyphenyl)benzamide appears discolored. What could be

the reason?

A4: Discoloration, often appearing as a yellow or brown tint, can be due to the presence of

oxidized impurities. The primary amino group on the benzamide ring is susceptible to oxidation,

which can lead to colored byproducts. To minimize this, it is advisable to store the compound

under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1] If your product is

discolored after synthesis, an additional purification step, such as recrystallization or column

chromatography, may be necessary.
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Troubleshooting Guides
Synthesis and Purification Issues

Issue Possible Cause Troubleshooting Steps

Low or No Product Formation
Incomplete reaction due to

inactive reagents.

Ensure the freshness of

coupling agents if used. Use

freshly distilled or purified

starting materials.

Hydrolysis of acyl chloride

starting material.

Use anhydrous solvents and

perform the reaction under an

inert atmosphere.

Presence of Starting Material

in Final Product
Incomplete reaction.

Increase reaction time or

temperature. Monitor reaction

progress using TLC.

Inefficient purification.

Optimize the purification

method. For column

chromatography, try a different

solvent system. For

recrystallization, select a

solvent in which the starting

material is more soluble.

Formation of an Oily Product

Instead of a Solid

Presence of impurities

lowering the melting point.

Try to induce crystallization by

scratching the inside of the

flask with a glass rod or by

seeding with a small crystal of

the pure product.

Incorrect solvent for

precipitation/recrystallization.

Experiment with different

solvent systems to find one

that promotes crystallization.

Characterization Issues
This section provides guidance on interpreting analytical data for 2-amino-N-(4-
methoxyphenyl)benzamide. As experimental data for this specific compound is limited in the
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public domain, the following tables are based on predicted values and data from structurally

similar compounds.

Table 1: Predicted Spectroscopic Data for 2-amino-N-(4-methoxyphenyl)benzamide

Parameter Value Source

IUPAC Name
2-amino-N-(4-

methoxyphenyl)benzamide
N/A

Molecular Formula C₁₄H₁₄N₂O₂ [2]

Molecular Weight 242.27 g/mol [2]

CAS Number 20878-54-0 [1]

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~9.80 s 1H -NH- (Amide)

~7.50 d 2H Ar-H (ortho to -NH)

~7.30 d 1H Ar-H (ortho to -C=O)

~7.15 t 1H Ar-H (para to -NH₂)

~6.90 d 2H Ar-H (ortho to -OCH₃)

~6.70 d 1H Ar-H (ortho to -NH₂)

~6.55 t 1H Ar-H (meta to -NH₂)

~5.50 s (br) 2H -NH₂ (Amino)

~3.75 s 3H -OCH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~168.0 C=O (Amide)

~155.0 C-OCH₃

~150.0 C-NH₂

~132.0 C (quaternary, attached to NH)

~131.0 Ar-CH

~129.0 Ar-CH

~122.0 Ar-CH

~117.0 Ar-CH

~116.0 C (quaternary, attached to C=O)

~115.0 Ar-CH

~114.0 Ar-CH

~55.0 -OCH₃

Table 4: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretching (Amine and

Amide)

3100 - 3000 Medium Aromatic C-H stretching

1640 - 1680 Strong C=O stretching (Amide I)

1590 - 1620 Strong
N-H bending (Amine) / C=C

stretching (Aromatic)

1510 - 1550 Strong N-H bending (Amide II)

1240 - 1260 Strong
Asymmetric C-O-C stretching

(Aryl ether)

1020 - 1040 Medium
Symmetric C-O-C stretching

(Aryl ether)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity (%) Assignment

242 High [M]⁺ (Molecular Ion)

123 High [H₂N-C₆H₄-NH-C=O]⁺

120 Medium [H₂N-C₆H₄-CO]⁺

108 Medium [CH₃O-C₆H₄-NH]⁺

92 Medium [C₆H₄-NH₂]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.
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Instrumentation: Bruker DRX 500-AVANCE FT-NMR instrument or equivalent.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 2-amino-N-(4-
methoxyphenyl)benzamide in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition: Record the spectrum at a frequency of 500 MHz. Set the spectral

width to cover a range of -2 to 12 ppm. Acquire a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Record the spectrum at a frequency of 125 MHz. Set the spectral

width to cover a range of 0 to 200 ppm. Use a proton-decoupled pulse sequence. A larger

number of scans may be required compared to ¹H NMR.

Data Processing: Process the data using appropriate software (e.g., MestReNova,

TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Sample Preparation: Place a small amount of the solid 2-amino-N-(4-
methoxyphenyl)benzamide sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Background Collection: Collect a background spectrum of the clean ATR crystal before

analyzing the sample. The instrument software will automatically subtract the background

from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

Sample Introduction: Introduce a small amount of the sample into the ion source, typically

via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a standard electron energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight (e.g., m/z 50-300).
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Caption: Experimental workflow for the synthesis and characterization of 2-amino-N-(4-
methoxyphenyl)benzamide.
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Caption: Troubleshooting workflow for spectroscopic characterization issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1267985#characterization-issues-with-2-amino-n-4-
methoxyphenyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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